
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. The reaction is carried out under inert atmosphere conditions, usually at temperatures ranging from 2-8°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in liquid form and stored under inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions:
Common Reagents and Conditions:
Nucleophilic Reagents: Such as amines and alcohols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate has the molecular formula C₁₄H₁₆ClNO₃ and is characterized by its chlorocarbonyl functional group, which enhances its reactivity in chemical synthesis. This compound can be synthesized through several methods, including the reaction of piperidine derivatives with chlorocarbonyl reagents under controlled conditions, typically involving solvents like dichloromethane at low temperatures .
2.1. Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against the influenza virus. Research indicates that N-benzyl 4,4-disubstituted piperidines exhibit inhibitory effects on the hemagglutinin fusion peptide of the H1N1 virus, suggesting a novel mechanism of action that could lead to new antiviral therapies .
Key Findings:
- The compound showed significant binding interactions with viral proteins, which are critical for membrane fusion during viral infection.
- Structural modifications to the benzyl group were found to influence antiviral potency, emphasizing the importance of this moiety in drug design.
2.2. Anti-diarrheal Properties
Another important application of this compound is in the treatment of gastrointestinal disorders. Compounds derived from this structure have demonstrated potent anti-diarrheal activity in animal models. Studies have shown that these compounds inhibit gastrointestinal propulsion and defecation, making them valuable candidates for therapeutic development against diarrhea .
Case Study:
- In experiments with Wistar rats, various dosages were tested to evaluate their effectiveness in reducing diarrhea induced by ricinus oil. The results indicated a dose-dependent response, with lower doses being effective in managing symptoms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or substituents on the benzyl group can significantly alter biological activity and selectivity.
Modification | Effect on Activity |
---|---|
Removing benzyl group | Complete loss of activity |
Substituting with cyclohexyl | Reduced antiviral activity |
Adding halogen substituents | Enhanced binding affinity |
Future Directions in Research
Ongoing research aims to explore further modifications of this compound to enhance its efficacy and reduce potential side effects. The exploration of its derivatives could lead to new formulations with improved therapeutic profiles for treating viral infections and gastrointestinal disorders.
Mechanism of Action
The mechanism of action of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, leading to modifications that affect their function. The chlorocarbonyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
4-Benzylpiperidine: A compound with similar structural features but different reactivity and applications.
N-Boc piperazine derivatives: Compounds with similar piperidine rings but different functional groups and uses.
Uniqueness: Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is unique due to its specific combination of a benzyl group and a chlorocarbonyl group attached to the piperidine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a chlorocarbonyl group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 281.74 g/mol. Its structural components include:
- Piperidine ring : A six-membered saturated heterocyclic structure containing one nitrogen atom.
- Chlorocarbonyl group : Attached to the fourth position of the piperidine, enhancing reactivity.
- Benzyl group : Linked to the carboxylate moiety at the first position, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, studies have shown that related piperidine compounds can inhibit viral infections by targeting hemagglutinin fusion peptides, suggesting a potential antiviral mechanism for this compound as well .
Antiviral Properties
Research has highlighted the potential of piperidine derivatives, including this compound, as inhibitors of influenza viruses. A study demonstrated that N-benzyl 4,4-disubstituted piperidines exhibited low micromolar activity against H1N1 influenza virus, indicating their promise in antiviral drug development . The structural features of these compounds are critical for their biological activity, as modifications can significantly alter their efficacy.
Antimicrobial Activity
In addition to antiviral properties, this compound and its derivatives have been explored for antimicrobial activity. For example, conjugates formed by linking benzylpiperazine with various amino acids showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications could enhance the antimicrobial efficacy of this compound.
Research Findings and Case Studies
A summary of relevant studies is presented below:
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate?
The compound is typically synthesized via a two-step process:
- Step 1 : Protection of the piperidine nitrogen using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyl carboxylate intermediate.
- Step 2 : Introduction of the chlorocarbonyl group via reaction with phosgene or oxalyl chloride under anhydrous conditions. Purification involves column chromatography or recrystallization to achieve >95% purity .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.
- Exposure Response : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation. Toxicity data are limited, but structural analogs (e.g., benzyl piperidine derivatives) show potential skin/eye irritation .
- Storage : Store in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chlorocarbonyl group .
Q. How can researchers confirm the identity and purity of this compound?
- Analytical Methods :
- NMR : Key peaks include δ 5.1–5.2 ppm (benzyl CH2) and δ 170–175 ppm (carbonyl carbons in 13C NMR) .
- LC-MS : Molecular ion [M+H]+ at m/z 295.1 (calculated for C14H16ClNO3) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What reaction mechanisms govern the chlorocarbonyl group’s reactivity in nucleophilic substitutions?
The chlorocarbonyl group acts as an electrophile, enabling reactions with amines (to form amides) or alcohols (to form esters). Kinetic studies suggest a two-step mechanism:
- Step 1 : Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.
- Step 2 : Elimination of chloride. Solvent polarity (e.g., dichloromethane vs. THF) and base selection (e.g., triethylamine vs. DMAP) significantly influence reaction rates .
Q. How can contradictory toxicity data for structurally similar piperidine derivatives be resolved?
Discrepancies in toxicity reports (e.g., some SDSs list "no known hazards," while others warn of irritation ) arise from variations in:
- Purity : Impurities (e.g., residual phosgene) may contribute to acute toxicity.
- Assay Sensitivity : In vitro assays (e.g., Ames test) vs. in vivo studies yield different risk profiles. Mitigation involves rigorous impurity profiling (GC-MS) and adopting worst-case precautions in handling .
Q. What strategies optimize yield in multi-step syntheses using this compound?
- Solvent Selection : Anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents .
- Catalysis : Lewis acids (e.g., ZnCl2) accelerate amide bond formation by stabilizing intermediates .
- Temperature Control : Maintain –10°C during chlorocarbonyl introduction to suppress dimerization .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor attack at the less hindered carbonyl position.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro substituents on the benzyl ring) enhance electrophilicity at the chlorocarbonyl site. Computational modeling (DFT) predicts reaction sites with >85% accuracy .
Properties
IUPAC Name |
benzyl 4-carbonochloridoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBUQFFBRSHOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379940 | |
Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-99-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-(chlorocarbonyl)-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10314-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10314-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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